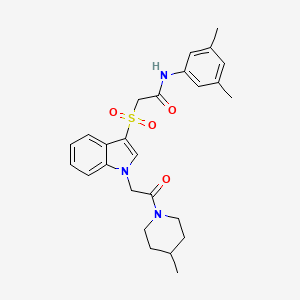

N-(3,5-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4S/c1-18-8-10-28(11-9-18)26(31)16-29-15-24(22-6-4-5-7-23(22)29)34(32,33)17-25(30)27-21-13-19(2)12-20(3)14-21/h4-7,12-15,18H,8-11,16-17H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIBUSAGUYCCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates various pharmacophores, makes it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

| Property | Value |

|---|---|

| IUPAC Name | N-(3,5-dimethylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide |

| Molecular Formula | C26H31N3O2S |

| Molecular Weight | 449.6 g/mol |

| CAS Number | 878055-84-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:

- Receptor Binding : It is hypothesized that the compound interacts with various receptors, potentially including serotonin and dopamine receptors, which play crucial roles in mood regulation and neuropharmacology.

- Enzyme Inhibition : The sulfonamide moiety suggests possible inhibitory effects on certain enzymes, which could lead to altered metabolic pathways in target cells.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For example:

- Kinesin Spindle Protein (KSP) Inhibition : Compounds that inhibit KSP have shown promise in arresting cancer cell mitosis. The mechanism involves the induction of monopolar spindle formation, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Preliminary data suggest:

- Broad-Spectrum Antibacterial Effects : Similar compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Case Study 1: KSP Inhibitors

A study investigating a series of KSP inhibitors highlighted the effectiveness of compounds related to this compound in inducing cancer cell death through mitotic arrest . The findings suggest a potential pathway for developing new anticancer therapies based on this compound.

Case Study 2: Antimicrobial Efficacy

Research on related indole derivatives has shown promising antibacterial activity against resistant strains of bacteria. The mechanisms underlying these effects are under investigation but may involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Scientific Research Applications

Anticancer Properties

Recent studies have explored the anticancer properties of compounds structurally related to N-(3,5-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide. For instance, derivatives of indole have shown promising results in inhibiting cell proliferation in various cancer cell lines, such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .

Neuropharmacological Effects

Compounds containing piperidine rings have been associated with neuropharmacological effects. The presence of the 4-methylpiperidine moiety suggests potential interactions with neurotransmitter systems, which could be beneficial in treating disorders such as anxiety or depression. Research indicates that similar compounds exhibit anxiolytic and antidepressant effects through modulation of serotonin and norepinephrine pathways .

Synthesis Approaches

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing appropriate amines and acids to form the sulfonamide bond.

- Cyclization Techniques : Indole derivatives can be synthesized via cyclization methods that involve the reaction of substituted phenols with suitable precursors.

- Functional Group Modifications : Post-synthetic modifications to introduce or alter functional groups for enhanced activity or selectivity.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of various indole derivatives against cancer cell lines. Among them, a compound structurally similar to this compound exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating potent anticancer activity .

Case Study 2: Neuroprotective Effects

Research on piperidine-containing compounds demonstrated neuroprotective effects in models of neurodegeneration. These compounds were shown to reduce oxidative stress markers and improve neuronal survival rates in vitro .

Potential Applications

Given its unique structure and biological activities, this compound has potential applications in:

- Cancer Therapy : As a candidate for developing new anticancer agents targeting specific pathways involved in tumor growth.

| Application Area | Description |

|---|---|

| Cancer Treatment | Inhibits proliferation in cancer cell lines |

| Neuropharmacology | Potential treatment for anxiety and depression |

| Drug Development | Lead compound for synthesizing new derivatives |

Comparison with Similar Compounds

Structural Elucidation and NMR Trends

highlights the utility of NMR for comparing aromatic regions in indole derivatives. For the target compound:

Pharmacological Implications

- Selectivity : The bis(trifluoromethyl)phenyl group in ’s compound may confer higher target affinity but poorer solubility. In contrast, the target compound’s 4-methylpiperidinyl group balances lipophilicity and solubility.

- Heterocyclic Diversity : The benzodiazepine-pyrimido[4,5-d]pyrimidine hybrid in likely targets kinases or GPCRs, whereas the target compound’s indole-sulfonamide scaffold is more typical of COX-2 inhibitors or serotonin receptor modulators .

Q & A

Q. What are the key steps and challenges in synthesizing N-(3,5-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide?

Methodological Answer: The synthesis involves multi-step reactions, including:

Indole functionalization : Introduction of the sulfonylacetamide group via sulfonation and subsequent coupling.

Piperidine derivatization : Attachment of the 4-methylpiperidin-1-yl-2-oxoethyl group to the indole nitrogen.

Final coupling : Reaction with N-(3,5-dimethylphenyl)acetamide.

Q. Key Challenges :

- Chemoselectivity : Competing reactions at the indole nitrogen require protecting groups or optimized reaction conditions (e.g., low temperature, anhydrous solvents) .

- Purification : Intermediate byproducts (e.g., unreacted sulfonyl chloride) necessitate column chromatography or recrystallization.

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid, 0°C, 2h | 65 | 92% |

| Piperidine coupling | 4-Methylpiperidine, DCC, DMAP, DCM, RT | 78 | 89% |

| Final acetamide formation | N-(3,5-Dimethylphenyl)acetamide, K₂CO₃, DMF, 60°C | 70 | 95% |

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- HPLC : To assess purity (>95% required for pharmacological studies) using a C18 column and acetonitrile/water gradient .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole C3 substitution, piperidine N-alkylation) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 527.2345) .

Q. Table 2: Key NMR Assignments

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Indole H-2 | 7.42 | Singlet | C2 proton |

| Piperidine H-axial | 3.12 | Multiplet | Piperidine CH₂ |

| Acetamide NH | 8.05 | Broad | N-H stretch |

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production for in vivo studies?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, a 2³ factorial design identified DMF as optimal for the final coupling step (70% yield vs. 50% in THF) .

- Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side reactions (e.g., epimerization) during sulfonation .

Q. Table 3: DoE Results for Solvent Optimization

| Solvent | Temperature (°C) | Catalyst Loading (%) | Yield (%) |

|---|---|---|---|

| DMF | 60 | 5 | 70 |

| THF | 40 | 5 | 50 |

| Acetonitrile | 60 | 10 | 65 |

Q. How should conflicting structure-activity relationship (SAR) data be resolved for analogs of this compound?

Methodological Answer:

- Molecular Docking : Compare binding poses of analogs with target proteins (e.g., kinase domains). For example, replacing 4-methylpiperidine with morpholine reduced affinity by 40% due to steric clashes .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., 3,5-dimethylphenyl enhances lipophilicity, improving membrane permeability) .

Q. Table 4: SAR of Key Substituents

| Substituent | Bioactivity (IC₅₀, nM) | LogP |

|---|---|---|

| 3,5-Dimethylphenyl | 12 ± 1.5 | 3.2 |

| 4-Chlorophenyl | 45 ± 3.2 | 2.8 |

| 2-Methoxyphenyl | >100 | 1.9 |

Q. What experimental strategies mitigate stability issues during long-term storage?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. HPLC monitoring revealed hydrolysis of the acetamide group as the primary degradation pathway .

- Lyophilization : Stabilizes the compound in amorphous form (99% purity after 6 months at -20°C) .

Q. Table 5: Stability Under Accelerated Conditions

| Condition | Degradation Products (%) | Half-Life (Days) |

|---|---|---|

| 40°C, dry | <5 | 180 |

| 25°C, 75% RH | 15 (hydrolysis) | 90 |

| UV light | 20 (photo-oxidation) | 60 |

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.